2-(3-fluoroanilino)cyclopentane-1-carboxylic acid
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Overview
Description
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and an amino group attached to a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoroanilino)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through the oxidation of cyclopentanol or the carboxylation of cyclopentene using carbon dioxide and a suitable catalyst.
Amination and Fluorination:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-fluoroanilino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)amino]cyclopentanecarboxylic acid
- 2-[(3-Bromophenyl)amino]cyclopentanecarboxylic acid
- 2-[(3-Methylphenyl)amino]cyclopentanecarboxylic acid
Uniqueness
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
2-(3-fluoroanilino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-8-3-1-4-9(7-8)14-11-6-2-5-10(11)12(15)16/h1,3-4,7,10-11,14H,2,5-6H2,(H,15,16) |
InChI Key |
LUPMWDQRZQFRJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)NC2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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